molecular formula C15H20O2 B6325369 4-Cyclohexylbenzoic acid ethyl ester, 97% CAS No. 959141-01-6

4-Cyclohexylbenzoic acid ethyl ester, 97%

Cat. No. B6325369
CAS RN: 959141-01-6
M. Wt: 232.32 g/mol
InChI Key: RPHUBPFJBAIQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexylbenzoic acid ethyl ester, 97% (4-CBE 97%) is a chemical compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid with a melting point of 115-117°C and a boiling point of 265-267°C. 4-CBE 97% is a versatile compound that can be used in a variety of ways, from synthesizing new compounds to studying the effects of certain drugs on the body.

Mechanism of Action

Target of Action

Ethyl 4-cyclohexylbenzoate, also known as 4-Cyclohexylbenzoic acid ethyl ester, is a benzoate compound . Benzoate compounds are known to act on nerve endings and nerve trunks, blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Mode of Action

The compound’s mode of action is similar to other benzoate compounds, which bind to specific parts of the sodium ion (Na+) channel on the nerve membrane . This affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics like this can reduce the excitability of the membrane and have no effect on the resting potential .

Biochemical Pathways

It is known that benzoate compounds can affect several major classes of mechanisms, including modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Pharmacokinetics

It is known that benzoate compounds are rapidly absorbed and distributed throughout the body . They are primarily eliminated by hepatic metabolism, mostly by cytochrome P450 (CYP) 3A4

Result of Action

The result of the action of ethyl 4-cyclohexylbenzoate is primarily local anesthesia . The compound has been shown to have a good local anesthetic effect in surface anesthesia, infiltration anesthesia, and block anesthesia . The results of acute toxicity tests have shown that the compound has low toxicity .

Action Environment

The action of ethyl 4-cyclohexylbenzoate, like other benzoate compounds, can be influenced by environmental factors. For instance, the compound’s extraction efficiency can be affected by electrostatic interaction, hydrophobic interaction, and hydrogen bonding

Advantages and Limitations for Lab Experiments

4-CBE 97% has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. In addition, it is a versatile compound that can be used in a variety of ways. However, there are some limitations to its use. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 4-CBE 97%. One potential direction is the development of new drugs that are based on the compound. Another potential direction is the exploration of its effects on other enzymes and physiological processes. Additionally, further research could be done to explore the potential therapeutic applications of 4-CBE 97%. Finally, more research could be done to explore the potential toxicity of the compound.

Synthesis Methods

The synthesis of 4-CBE 97% is a multi-step process that begins with the reaction of 4-cyclohexylbenzoic acid and ethyl bromide to form 4-cyclohexylbenzoic acid ethyl ester. This reaction is followed by a dehydration step to produce the desired product. The reaction is carried out in an anhydrous environment, and the reaction temperature is maintained at around 100°C. The reaction is usually completed within 4-6 hours.

Scientific Research Applications

4-CBE 97% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, such as polymers, drugs, and dyes. It is also used to study the effects of certain drugs on the body, as it is a potent inhibitor of the enzyme cytochrome P450. In addition, 4-CBE 97% is used in biochemical and pharmacological research to study the effects of certain drugs on the body.

properties

IUPAC Name

ethyl 4-cyclohexylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHUBPFJBAIQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylbenzoic acid ethyl ester

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